H-1152 dihydrochloride is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). As a member of the isoquinolinesulfonamide class of ATP-competitive Ser/Thr kinase inhibitors, it is a critical research tool for investigating cellular processes regulated by the Rho/ROCK pathway, including smooth muscle contraction, cell motility, and apoptosis. The dihydrochloride salt form is specifically provided to enhance aqueous solubility, facilitating the preparation of stock solutions and its use in a wide range of experimental buffer systems.
While other ROCK inhibitors like Y-27632 and Fasudil (HA-1077) are commercially available, they are not direct substitutes for H-1152. Significant differences in inhibitory potency (Ki/IC50), selectivity against a panel of other kinases, and aqueous solubility mean that direct substitution can lead to inconsistent results or the need for extensive protocol re-optimization. For example, using a less potent inhibitor requires higher concentrations, which can increase the risk of off-target effects, while differences in kinase selectivity profiles can fundamentally alter experimental outcomes by modulating unintended pathways. Therefore, specifying H-1152 dihydrochloride is critical for studies requiring maximal ROCK inhibition with minimal compound concentration and high kinase specificity.
H-1152 demonstrates exceptionally high potency against Rho-kinase, with a reported Ki value of 1.6 nM. This represents a significantly stronger interaction compared to the widely used ROCK inhibitor Y-27632, which has a Ki of 140 nM for ROCK1, and Fasudil's active metabolite, which has an IC50 of 720 nM for ROCK2. This superior potency allows for the use of lower experimental concentrations to achieve the same or greater level of ROCK inhibition, minimizing potential off-target effects and reducing reagent consumption.
| Evidence Dimension | Inhibitor Affinity (Ki) for Rho-Kinase |
| Target Compound Data | H-1152: 1.6 nM |
| Comparator Or Baseline | Y-27632: 140 nM (for ROCK1) |
| Quantified Difference | ~87.5-fold higher affinity than Y-27632 |
| Conditions | Cell-free enzyme inhibition assays. |
Higher potency allows for more effective target inhibition at lower concentrations, reducing the risk of off-target effects and improving the reliability of experimental data.
H-1152 exhibits a high degree of selectivity for ROCK over other common serine/threonine kinases. In cell-free assays, its inhibitory constant (Ki) for Protein Kinase A (PKA) was 630 nM and for Protein Kinase C (PKC) was 9270 nM. This indicates a selectivity of approximately 390-fold for ROCK over PKA and over 5700-fold for ROCK over PKC. This high selectivity is a critical attribute for ensuring that observed biological effects are directly attributable to ROCK inhibition, rather than confounding off-target interactions with other key signaling kinases.
| Evidence Dimension | Kinase Inhibitory Constant (Ki) |
| Target Compound Data | H-1152: Ki = 1.6 nM (ROCK), 630 nM (PKA), 9270 nM (PKC) |
| Comparator Or Baseline | Baseline (ROCK activity) |
| Quantified Difference | ~394x more selective for ROCK vs. PKA; ~5794x more selective for ROCK vs. PKC |
| Conditions | Cell-free kinase assays. |
High selectivity minimizes confounding data from off-target effects, leading to more precise and interpretable research outcomes.
The dihydrochloride salt form of H-1152 provides a significant handling and formulation advantage due to its high aqueous solubility. Technical datasheets report a solubility of at least 39 mg/mL in water, corresponding to a 100 mM stock solution. This high solubility simplifies the preparation of concentrated, sterile-filterable aqueous stocks without the need for organic solvents like DMSO at high concentrations, which can be cytotoxic or interfere with certain assays. This is particularly advantageous for high-throughput screening, in vivo studies, and sensitive cell culture applications.
| Evidence Dimension | Maximum Aqueous Solubility |
| Target Compound Data | ≥ 39.23 mg/mL (100 mM) in water |
| Comparator Or Baseline | Free bases of similar compounds, which typically exhibit poor water solubility. |
| Quantified Difference | High solubility enables easy preparation of concentrated aqueous stock solutions. |
| Conditions | Solubility in water at standard laboratory conditions. |
Excellent water solubility simplifies stock solution preparation, enhances compatibility with aqueous biological systems, and avoids the complications of using organic solvents.
Due to its nanomolar potency, H-1152 is the compound of choice for cell-based studies where achieving a near-complete blockade of ROCK signaling is required with minimal compound concentration. This is critical for avoiding solubility issues and potential off-target effects that can occur when using less potent inhibitors like Y-27632 at high micromolar concentrations.
When investigating the specific role of the Rho/ROCK pathway, H-1152's high selectivity against other kinases such as PKA and PKC is a decisive advantage. This ensures that observed phenotypes, such as changes in cell morphology or gene expression, can be confidently attributed to ROCK inhibition, thereby increasing the rigor and reproducibility of the findings.
The high aqueous solubility of the dihydrochloride salt makes H-1152 ideal for applications requiring direct dissolution in aqueous buffers. This includes formulating materials for in vivo administration where organic solvents are undesirable, and for use in automated high-throughput screening (HTS) platforms where compound precipitation is a common point of failure.
Corrosive;Irritant